N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide, also known as CPP-115, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity.
Mecanismo De Acción
N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizures. Additionally, N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has been shown to have a selective effect on GABA aminotransferase, meaning that it does not affect other enzymes in the brain.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizures. Additionally, N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has been shown to reduce anxiety-like behavior in animal models and decrease drug-seeking behavior in rats trained to self-administer cocaine. N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has also been shown to have a selective effect on GABA aminotransferase, meaning that it does not affect other enzymes in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise manipulation of GABA levels in the brain, which can be useful in studying various neurological disorders. However, one limitation of using N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide. One area of interest is its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Additionally, further studies are needed to understand the long-term effects of N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide on the brain and its potential side effects. Finally, the development of more efficient synthesis methods for N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide could lead to increased availability of the compound for use in experiments.
In conclusion, N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. Its potency and selectivity for GABA aminotransferase make it a useful tool for studying various neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide involves the reaction of 1-cyanocyclopropane carboxylic acid with 4-(2-pyridyl)piperazine in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound is then treated with 3-chloropropanoyl chloride to obtain N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide. The yield of this reaction is typically around 40%.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizures. N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide has also been shown to reduce anxiety-like behavior in animal models and decrease drug-seeking behavior in rats trained to self-administer cocaine.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c17-13-16(5-6-16)19-15(22)4-8-20-9-11-21(12-10-20)14-3-1-2-7-18-14/h1-3,7H,4-6,8-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIWFQZKAJKLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.